4-(Chloromethyl)isoquinoline hydrochloride
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Overview
Description
4-(Chloromethyl)isoquinoline hydrochloride is a chemical compound with the molecular formula C10H9Cl2N. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)isoquinoline hydrochloride typically involves the chloromethylation of isoquinoline. One common method is the reaction of isoquinoline with formaldehyde and hydrochloric acid, which results in the formation of the chloromethyl derivative. The reaction conditions usually require a controlled temperature and the presence of a catalyst to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chloromethylation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)isoquinoline hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form isoquinoline derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of isoquinoline derivatives with reduced functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various isoquinoline derivatives with different functional groups, depending on the type of reaction and the reagents used.
Scientific Research Applications
4-(Chloromethyl)isoquinoline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)isoquinoline hydrochloride involves its interaction with various molecular targets. The chloromethyl group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins, DNA, or other biomolecules. This interaction can affect the function of these biomolecules and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of 4-(Chloromethyl)isoquinoline hydrochloride, used in various chemical syntheses.
Quinoline: A structural isomer of isoquinoline, also used in chemical and pharmaceutical research.
1-Benzylisoquinoline: A derivative of isoquinoline with different functional groups, used in the synthesis of natural alkaloids.
Uniqueness
This compound is unique due to its chloromethyl group, which allows it to undergo specific chemical reactions that are not possible with other isoquinoline derivatives. This makes it a valuable compound in synthetic chemistry and scientific research.
Properties
CAS No. |
73048-61-0 |
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Molecular Formula |
C10H9Cl2N |
Molecular Weight |
214.09 g/mol |
IUPAC Name |
4-(chloromethyl)isoquinoline;hydrochloride |
InChI |
InChI=1S/C10H8ClN.ClH/c11-5-9-7-12-6-8-3-1-2-4-10(8)9;/h1-4,6-7H,5H2;1H |
InChI Key |
VEWQBAQYVPCFRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2CCl.Cl |
Origin of Product |
United States |
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